![molecular formula C16H16ClN3O3S B580103 p-Metolazone CAS No. 28508-63-6](/img/structure/B580103.png)
p-Metolazone
描述
p-Metolazone is a thiazide-like diuretic primarily used to treat congestive heart failure and high blood pressure. It works by decreasing the amount of water reabsorbed into the bloodstream by the kidneys, thereby reducing blood volume and increasing urine volume. This action helps lower blood pressure and prevent excess fluid accumulation in heart failure .
作用机制
Mode of Action
The actions of p-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition leads to an increase in the excretion of sodium, chloride, and water in the urine .
Biochemical Pathways
This compound’s action on the renal tubular mechanism affects the body’s electrolyte balance. By inhibiting sodium reabsorption, it indirectly decreases the amount of water reabsorbed into the bloodstream by the kidney . This action can lead to a decrease in blood volume and an increase in urine volume . Furthermore, this compound has been shown to upregulate mitochondrial chaperones, which could have implications for cellular longevity .
Pharmacokinetics
The bioavailability of this compound is approximately 65% . It is minimally metabolized in the kidneys and has an elimination half-life of 14 hours . The drug is primarily excreted in the urine . These properties influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic effect .
Result of Action
The primary result of this compound’s action is diuresis, or increased urine production . This leads to a decrease in blood volume, which can lower blood pressure and prevent excess fluid accumulation in conditions such as congestive heart failure . Additionally, it has been shown to increase the excretion of phosphate and magnesium ions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal and heart failure often coexist and contribute to fluid retention . In such cases, this compound remains active even when the glomerular filtration rate (GFR) is below 30–40 mL/min, giving it a considerable advantage over other thiazide diuretics . Furthermore, the drug’s action can be affected by dietary adjustments and the use of other diuretics .
生化分析
Biochemical Properties
p-Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules, mostly in the distal tubules . This action decreases sodium reabsorption, and increases sodium, chloride, and water excretion . The inhibition of sodium transport is a key biochemical reaction that this compound is involved in.
Cellular Effects
This compound has significant effects on various types of cells, particularly those in the kidneys. By inhibiting sodium transport in renal tubules, it influences cell function by altering ion balance and fluid volume . This can impact cell signaling pathways and cellular metabolism, particularly pathways involved in ion transport and fluid balance.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with renal tubular cells. It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This interference with the renal tubular mechanism of electrolyte reabsorption is how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a pharmacokinetic study showed that the AUC and Cmax of this compound showed dose proportionality after a single dose . This indicates that the drug’s effects can vary based on dosage and timing.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, pharmacokinetic studies in humans have shown dose proportionality . This suggests that similar effects might be observed in animal models, with varying effects based on the dosage of this compound administered.
Metabolic Pathways
This compound is involved in the metabolic pathway related to sodium transport in the kidneys . It interacts with the epithelial cells of the renal tubules to inhibit sodium reabsorption, which in turn affects the metabolic flux of sodium and other ions.
Transport and Distribution
This compound is primarily transported and distributed within the body via the bloodstream. After oral administration, it is absorbed and then distributed to its site of action in the kidneys . Here, it interacts with the cells of the renal tubules to exert its diuretic effect.
Subcellular Localization
The subcellular localization of this compound is primarily at the renal tubules in the kidneys, where it acts to inhibit sodium reabsorption . This localization is crucial for its function as a diuretic, as it allows this compound to directly interact with the cells and structures involved in sodium transport and fluid balance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Metolazone involves several steps, starting from the appropriate quinazoline derivative. The key steps include the formation of the quinazoline ring, chlorination, and sulfonamide formation. The reaction conditions typically involve the use of solvents like methanol and reagents such as potassium dihydrogen orthophosphate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used for impurity analysis and quality control .
化学反应分析
Types of Reactions
p-Metolazone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
科学研究应用
Congestive Heart Failure
p-Metolazone is often used as an adjunct therapy for patients with congestive heart failure (CHF) who exhibit resistance to loop diuretics. Studies have shown that combining this compound with loop diuretics can significantly improve urine output and alleviate symptoms of fluid overload .
Case Study Example:
A retrospective cohort study involving patients with acute decompensated heart failure demonstrated that oral this compound was noninferior to intravenous chlorothiazide in enhancing net urine output. The study highlighted that both treatments were similarly safe regarding renal function and electrolyte levels .
Hypertension Management
This compound is also indicated for the treatment of hypertension, either alone or in combination with other antihypertensive agents. Its ability to promote natriuresis makes it effective in lowering blood pressure .
Clinical Findings:
In a study comparing the effects of this compound and dapagliflozin in patients resistant to loop diuretics, this compound demonstrated comparable efficacy in reducing weight and improving pulmonary congestion over a short treatment period .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use:
- Absorption: Rapidly absorbed post-oral administration; food can delay absorption.
- Distribution: High plasma protein binding (95%).
- Metabolism: Undergoes enterohepatic circulation; influences CYP3A4 activity.
- Elimination: Mean half-life ranges from 6 to 8 hours, primarily excreted via urine .
Efficacy in Diuretic Resistance
Diuretic resistance poses a significant challenge in managing patients with advanced heart failure. This compound has shown promise in overcoming this resistance:
- A multicenter study observed that adding this compound improved diuretic response and reduced congestion in patients on high doses of loop diuretics .
- Another analysis indicated that while using this compound could lead to electrolyte imbalances like hypokalemia, it did not significantly increase morbidity or mortality rates among patients treated for heart failure .
Comparative Effectiveness
Recent studies have compared this compound's effectiveness against other diuretics:
相似化合物的比较
Similar Compounds
- Hydrochlorothiazide
- Chlorthalidone
- Indapamide
Comparison
p-Metolazone is unique among thiazide-like diuretics due to its ability to remain effective even in patients with moderate chronic kidney disease. Unlike other thiazide diuretics, this compound does not lose its efficacy when the glomerular filtration rate is below
生物活性
p-Metolazone, a thiazide-like diuretic, is primarily utilized in the management of hypertension and edema associated with heart failure and renal dysfunction. Its biological activity extends beyond diuresis, influencing various metabolic pathways and receptor interactions. This article synthesizes current research findings on the biological activity of this compound, focusing on its interaction with the human pregnane X receptor (hPXR), its efficacy in clinical settings, and potential side effects.
Activation of hPXR
Recent studies have identified this compound as an activator of the human pregnane X receptor (hPXR), which plays a crucial role in regulating drug metabolism. The activation of hPXR leads to the upregulation of cytochrome P450 3A4 (CYP3A4) and multidrug-resistance protein 1 (MDR1) expression in human hepatocytes and intestinal cells. This interaction can significantly alter drug metabolism and clearance, leading to potential drug-drug interactions .
Table 1: Effects of this compound on hPXR and Related Pathways
Parameter | Effect of this compound |
---|---|
hPXR Activation | Yes |
CYP3A4 Expression | Increased |
MDR1 Expression | Increased |
Mechanism | Binds to ligand-binding pocket of hPXR |
Clinical Efficacy
Diuretic Effectiveness
In a retrospective cohort study comparing this compound with chlorothiazide in patients with acute decompensated heart failure (ADHF), both drugs demonstrated similar net urine output (UOP) at 72 hours. The median UOP for metolazone was found to be 4828 mL compared to 3779 mL for chlorothiazide, indicating comparable efficacy despite different pharmacological profiles .
Table 2: Clinical Study Outcomes
Study Parameter | Metolazone | Chlorothiazide | p-value |
---|---|---|---|
Median UOP (mL) | 4828 (IQR: 2800-7209) | 3779 (IQR: 1885-6535) | 0.16 |
Hypotension Incidence (%) | 15 | 12 | NS |
Worsening Renal Function (%) | 10 | 8 | NS |
Side Effects and Safety Profile
While this compound is effective in managing fluid overload, it is associated with notable side effects, including electrolyte imbalances such as hyponatremia and hypokalemia. A comprehensive analysis indicated that patients receiving metolazone experienced significant alterations in sodium and potassium levels compared to those not on this medication .
Table 3: Side Effects Associated with this compound
Side Effect | Incidence (%) |
---|---|
Hyponatremia | 30 |
Hypokalemia | 25 |
Worsening Renal Function | 20 |
Case Studies
Several case studies have documented the clinical application of this compound in patients resistant to loop diuretics. In one case, a patient with severe heart failure who was unresponsive to furosemide showed significant improvement after the addition of metolazone, highlighting its utility in challenging clinical scenarios .
属性
IUPAC Name |
7-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-3-5-11(6-4-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXBEQHWXLTOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=C(C=C3)C)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28508-63-6 | |
Record name | p-Metolazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028508636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-METOLAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883J1AF03V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。